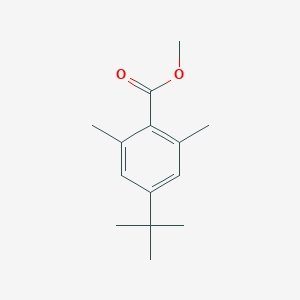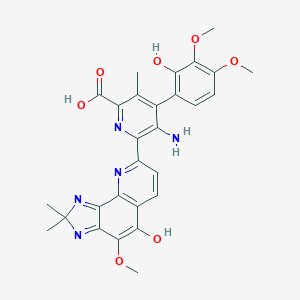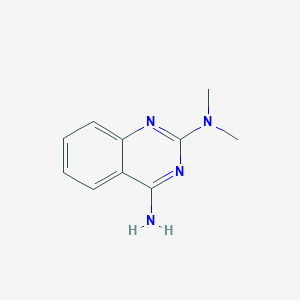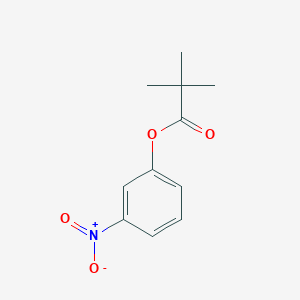
Methyl 4-tert-butyl-2,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-tert-butyl-2,6-dimethylbenzoate, also known as methyl diisopropylphenylacetate, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is not well understood. However, it is believed to act as a substrate for cytochrome P450 enzymes in the liver, which leads to the production of reactive metabolites. These reactive metabolites can then bind to cellular proteins and cause cellular damage.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate has been shown to induce liver damage in animal studies. It has also been shown to inhibit the activity of certain enzymes in the liver. Additionally, it has been shown to induce oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate in lab experiments is that it is a well-characterized compound with known properties. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate. One area of research could be to investigate the mechanism of action in more detail to better understand how it induces cellular damage. Additionally, more studies could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a biomarker for liver damage. Finally, more research could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a standard in the analysis of environmental pollutants.
Conclusion:
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is a well-characterized compound that is widely used in scientific research. It is used as a reference compound for studying the mechanism of action of various drugs and as a model compound to investigate the metabolism of drugs in the liver. However, it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results. There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate, including investigating the mechanism of action in more detail, using it as a biomarker for liver damage, and using it as a standard in the analysis of environmental pollutants.
Aplicaciones Científicas De Investigación
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is widely used in scientific research as a reference compound for studying the mechanism of action of various drugs. It is also used as a model compound to investigate the metabolism of drugs in the liver. Additionally, it is used as a standard in the analysis of environmental pollutants.
Propiedades
Nombre del producto |
Methyl 4-tert-butyl-2,6-dimethylbenzoate |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
methyl 4-tert-butyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-9-7-11(14(3,4)5)8-10(2)12(9)13(15)16-6/h7-8H,1-6H3 |
Clave InChI |
RHIPVNBDRMEPRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)









![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)